Home > Products > Screening Compounds P137269 > 3-((7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)propanoic acid
3-((7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)propanoic acid - 900013-51-6

3-((7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)propanoic acid

Catalog Number: EVT-3149744
CAS Number: 900013-51-6
Molecular Formula: C18H20ClN5O6
Molecular Weight: 437.84
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Anticancer Activity: The paper titled "Design, Molecular Modeling and Synthesis of Some New Purine-diones and Pyridopyrimidine-diones with Anticancer Activity" [] highlights the development of olomoucine analogues with anticancer properties. These compounds target cyclin-dependent kinases (CDKs), enzymes crucial for cell cycle regulation. Given the structural similarities, particularly the presence of a purine-dione core, the compound could be explored for potential CDK inhibition and anticancer activity.

  • Adenosine Receptor Interactions: The research paper "ZM 241385, DPCPX, MRS 1706 Are Inverse Agonists with Different Relative Intrinsic Efficacies on Constitutively Active Mutants of the Human Adenosine A2B Receptor" [] investigates adenosine receptor antagonists, specifically focusing on their inverse agonist properties. While the exact binding properties of the provided compound are unknown, its structure, notably the purine core, suggests a possibility of interaction with adenosine receptors. Further investigation could elucidate its potential as an agonist, antagonist, or inverse agonist for different adenosine receptor subtypes.

Methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)-5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates

  • Compound Description: This series of compounds were synthesized and evaluated for their antioxidant and anti-inflammatory properties. [] The study highlighted compounds with a phenylalyl radical at position 7 of the molecule as exhibiting significant antioxidant activity. []
  • Relevance: These compounds share a core 1,3-dimethylxanthine structure with 3-((7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)propanoic acid. Both contain substitutions at the 7 and 8 positions of the theophylline core. The presence of arylalkyl or alkenyl substituents at the 7-position and a pyrazole ring at the 8-position are notable similarities. []

Olomoucine Analogues

  • Compound Description: This group includes 2-[(1-substituted)-2,6-dioxo-2,3,6,7–tetrahydro-1H-purin-8-ylsulfanyl]-N-substituted acetamide (6a-g and 7a-g), 1-substituted-8-[2-(4-substituted phenyl)-2-oxoethylsulphanyl]-3,7-dihydro-1H-purine-2,6-diones (9a-g and 10a-g), and 3-(2-substituted benzyl)-6-(4-substituted phenyl)-1H-thiazolo[2,3-f]purine-2,4-dione (11a-g and 12a-g). These compounds were designed as potential anticancer agents targeting cyclin-dependent kinases. []
  • Relevance: Similar to 3-((7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)propanoic acid, these Olomoucine analogues are based on the purine-2,6-dione scaffold. The variations in substituents at the 1-, 2-, and 8- positions of the purine ring, as seen in these analogues, highlight potential areas for modification in the target compound while maintaining the core structure. []
  • Compound Description: These compounds represent a series of pyridopyrimidine-diones also investigated for anticancer activity alongside the aforementioned Olomoucine analogues. []
  • Relevance: While not directly containing the purine core, these compounds are considered isosteres of the Olomoucine analogues, meaning they possess similar shapes and electronic properties. This suggests that replacing the purine core of 3-((7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)propanoic acid with a pyridopyrimidine-dione scaffold could be explored as a potential modification strategy. []

ZM 241385, DPCPX, MRS 1706

  • Compound Description: These are known adenosine A2B receptor antagonists:
    • ZM241385: 4-{2-[7-amino-2-(2-furyl)[1,2,4]triazolo-[2,3-a][1,3,5]triazin-5-yl-amino]ethyl}phenol []
    • DPCPX: 8-cyclopentyl-1,3-dipropylxanthine []
    • MRS 1706: N-(4-Acetylphenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide []Research showed these act as inverse agonists on constitutively active mutant adenosine A2B receptors. []
  • Relevance: Though structurally diverse, their shared activity as adenosine A2B receptor modulators suggests exploring potential interactions of 3-((7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)propanoic acid with this receptor subtype, especially given its similarity to the purine-based structure of MRS 1706. []

Properties

CAS Number

900013-51-6

Product Name

3-((7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)propanoic acid

IUPAC Name

3-[[7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]amino]propanoic acid

Molecular Formula

C18H20ClN5O6

Molecular Weight

437.84

InChI

InChI=1S/C18H20ClN5O6/c1-23-15-14(16(28)22-18(23)29)24(17(21-15)20-7-6-13(26)27)8-11(25)9-30-12-4-2-10(19)3-5-12/h2-5,11,25H,6-9H2,1H3,(H,20,21)(H,26,27)(H,22,28,29)

InChI Key

BXKXWUNRLKEWPL-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCC(=O)O)CC(COC3=CC=C(C=C3)Cl)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.